Benzyl N,N-dibenzyl-L-phenylalaninate

Catalog No.
S1482867
CAS No.
111138-83-1
M.F
C30H29NO2
M. Wt
435.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl N,N-dibenzyl-L-phenylalaninate

CAS Number

111138-83-1

Product Name

Benzyl N,N-dibenzyl-L-phenylalaninate

IUPAC Name

benzyl (2S)-2-(dibenzylamino)-3-phenylpropanoate

Molecular Formula

C30H29NO2

Molecular Weight

435.6 g/mol

InChI

InChI=1S/C30H29NO2/c32-30(33-24-28-19-11-4-12-20-28)29(21-25-13-5-1-6-14-25)31(22-26-15-7-2-8-16-26)23-27-17-9-3-10-18-27/h1-20,29H,21-24H2/t29-/m0/s1

InChI Key

XOAGXYJGAZOTAA-LJAQVGFWSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4

Synonyms

Benzyl N,N-dibenzyl-L-phenylalaninate; L-N,N-Dibenzylphenylalanine benzyl ester; N,N-Dibenzyl-L-phenylalanine benzyl ester; N,N-Dibenzylphenylalanine benzyl este

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4

Benzyl N,N-dibenzyl-L-phenylalaninate is a fully protected, highly lipophilic L-phenylalanine derivative utilized as a premium chiral building block in the synthesis of complex peptidomimetics and active pharmaceutical ingredients (APIs) [1]. By masking both the amine with two benzyl groups and the carboxylic acid as a benzyl ester, the molecule completely lacks acidic NH protons, thereby eliminating the oxazolone-mediated racemization pathway that plagues standard mono-protected amino acids[2]. This structural feature allows the compound to endure strongly basic conditions and elevated temperatures during carbanion chemistry or enolate formation while maintaining strict stereochemical integrity [1].

Substituting Benzyl N,N-dibenzyl-L-phenylalaninate with common mono-protected analogs, such as N-Boc-L-phenylalanine benzyl ester, introduces critical process vulnerabilities in procurement and scale-up [1]. Mono-protected derivatives possess an active NH proton, which facilitates rapid oxazolone formation and subsequent alpha-carbon epimerization under the strongly basic conditions required for nucleophilic additions[2]. Consequently, maintaining high enantiomeric excess with generic substitutes mandates energy-intensive cryogenic cooling, often down to -78 °C [1]. Furthermore, generic mono-protected variants require multi-step, orthogonal deprotection sequences, whereas the fully benzylated framework enables a highly efficient, single-step global deprotection via catalytic hydrogenolysis, significantly reducing cycle times and solvent waste in commercial manufacturing [2].

Enantiomeric Excess Retention Under Strongly Basic Conditions

During the nucleophilic addition of acetonitrile to the ester, Benzyl N,N-dibenzyl-L-phenylalaninate maintains exceptional stereochemical stability, achieving 99.4% enantiomeric excess (ee) at 19 °C using lithium amide[1]. In stark contrast, standard mono-protected chiral esters require severe cryogenic conditions (-78 °C) to prevent racemization during equivalent cyanomethyl anion displacements [1].

Evidence DimensionEnantiomeric excess (ee) during cyanomethylation with strong base
Target Compound Data99.4% ee maintained at ambient temperatures (19 °C)
Comparator Or BaselineMono-protected esters require -78 °C to prevent severe racemization
Quantified DifferenceEliminates the need for -78 °C cooling while achieving >99% ee
ConditionsNucleophilic addition of acetonitrile using lithium amide in THF at 19 °C

Enables the scale-up of key API intermediates without the prohibitive capital and operational costs associated with cryogenic reactor cooling.

Streamlined Global Deprotection Efficiency

The fully benzylated structure of Benzyl N,N-dibenzyl-L-phenylalaninate allows for the simultaneous cleavage of all three protecting groups via a single catalytic hydrogenolysis step[1]. Conversely, utilizing an N-Boc or N-Fmoc protected benzyl ester necessitates a minimum of two distinct chemical steps, often involving harsh acidic or basic reagents that can degrade sensitive downstream functionalities [1].

Evidence DimensionNumber of distinct chemical steps required for complete deprotection
Target Compound Data1 step (Global removal of all three benzyl groups via Pd/C H2)
Comparator Or BaselineN-Boc-L-phenylalanine benzyl ester requires 2 distinct steps (acidic Boc cleavage + ester hydrolysis/hydrogenolysis)
Quantified DifferenceReduces the deprotection workflow by 1 full synthetic step
ConditionsStandard catalytic hydrogenation (H2, Pd/C) in organic solvents

Reduces cycle times, minimizes reagent costs, and avoids the generation of hazardous acidic waste streams in late-stage API manufacturing.

Enhanced Processability and Phase Separation in Industrial Solvents

With a highly lipophilic profile, Benzyl N,N-dibenzyl-L-phenylalaninate enables quantitative extraction in non-polar industrial solvents such as MTBE and heptane [1]. Unprotected or mono-protected amino acid derivatives often require polar, partially water-miscible solvents like THF or ethyl acetate for extraction, which frequently leads to persistent emulsions and yield losses during aqueous workups at scale [1].

Evidence DimensionSolubility and extraction phase separation efficiency
Target Compound DataAllows emulsion-free extraction in MTBE/heptane mixtures
Comparator Or BaselineMono-protected analogs require polar solvents (e.g., EtOAc), causing aqueous emulsions
Quantified DifferenceEnables the use of strictly non-polar extraction solvents, drastically improving phase separation speed
ConditionsAqueous workup following strongly basic carbanion condensation reactions

Improves volumetric productivity and reduces solvent recovery costs during the industrial extraction of pharmaceutical intermediates.

Industrial Synthesis of HIV Protease Inhibitors

Directly leverages the compound's racemization resistance during cyanomethylation to produce the chiral diamino alcohol cores of APIs like Lopinavir and Ritonavir at ambient temperatures, avoiding cryogenic overhead [1].

Stereoselective Synthesis of alpha-Amino Ketones and Enaminones

Serves as an ideal precursor for generating chiral enolates and reacting with Grignard reagents, where the N,N-dibenzyl protection strictly prevents alpha-proton exchange and oxazolone formation [2].

Late-Stage Global Deprotection Workflows in Peptidomimetics

Optimal for complex multi-step syntheses where avoiding harsh acidic (e.g., TFA) or basic deprotection steps is necessary; all protecting groups can be cleanly removed via a single mild hydrogenolysis step [3].

XLogP3

6.7

Wikipedia

Benzyl N,N-dibenzyl-L-phenylalaninate

Dates

Last modified: 09-15-2023

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